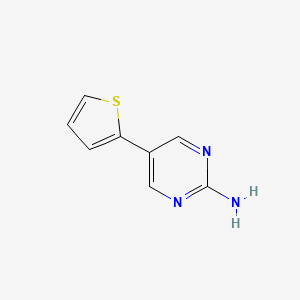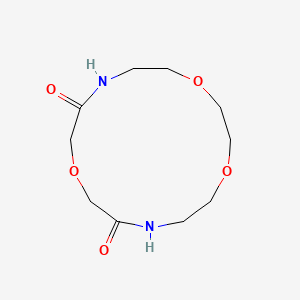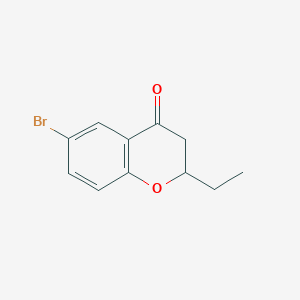
6-bromo-2-ethyl-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted chromenone derivatives.
Oxidation: Formation of 6-bromo-2-ethylchromen-4-one.
Reduction: Formation of 6-bromo-2-ethyl-2,3-dihydro-4H-chromen-4-ol.
Scientific Research Applications
6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and light-sensitive materials.
Mechanism of Action
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-ethyl-2,3-dihydro-4H-chromen-4-one
- 6-fluoro-2-ethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-2-ethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3 |
InChI Key |
HQKMRVBVVKGQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B8656085.png)

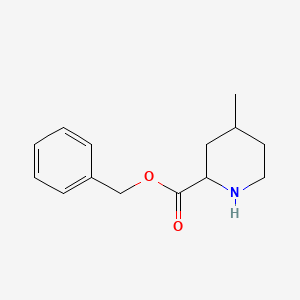
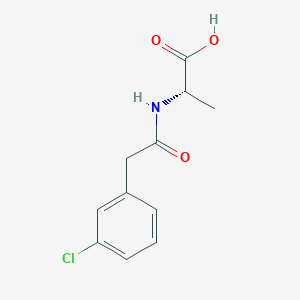

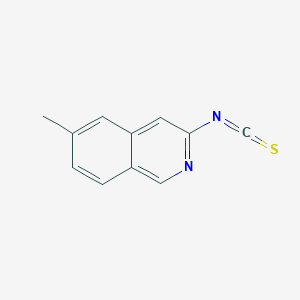

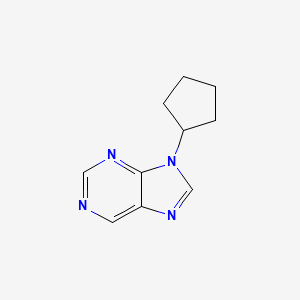

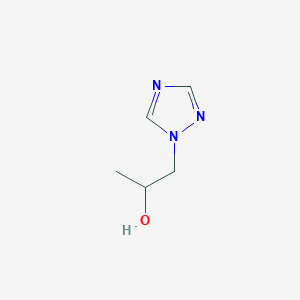
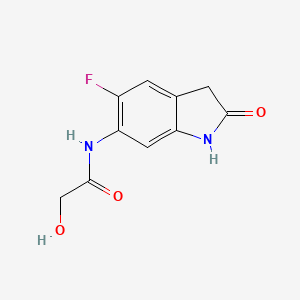
![(R)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8656178.png)
